molecular formula C36H33Cl2N5O2S B13774938 4,4'-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate CAS No. 66725-10-8

4,4'-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate

Cat. No.: B13774938
CAS No.: 66725-10-8
M. Wt: 670.6 g/mol
InChI Key: LHWJQJMEIKPJFS-UHFFFAOYSA-N
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Description

4,4'-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate is a complex acridine-derived compound. Acridine derivatives are historically significant for their intercalation properties in DNA and applications in anticancer and antimicrobial therapies. The sulfonanilide group may enhance solubility or modulate pharmacokinetics, while the dihydrochloride trihydrate form likely improves stability for experimental or therapeutic use .

Properties

CAS No.

66725-10-8

Molecular Formula

C36H33Cl2N5O2S

Molecular Weight

670.6 g/mol

IUPAC Name

acridin-9-yl-[4-[4-(acridin-9-ylazaniumyl)butylsulfonylamino]phenyl]azanium;dichloride

InChI

InChI=1S/C36H31N5O2S.2ClH/c42-44(43,24-10-9-23-37-35-27-11-1-5-15-31(27)39-32-16-6-2-12-28(32)35)41-26-21-19-25(20-22-26)38-36-29-13-3-7-17-33(29)40-34-18-8-4-14-30(34)36;;/h1-8,11-22,41H,9-10,23-24H2,(H,37,39)(H,38,40);2*1H

InChI Key

LHWJQJMEIKPJFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]CCCCS(=O)(=O)NC4=CC=C(C=C4)[NH2+]C5=C6C=CC=CC6=NC7=CC=CC=C75.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of 4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate involves multiple steps. The primary synthetic route includes the reaction of acridine derivatives with butanesulfonanilide under controlled conditions. The reaction typically requires a catalyst and is conducted in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The final product is then purified through recrystallization . Industrial production methods often involve large-scale synthesis in batch reactors, followed by purification using chromatography techniques .

Chemical Reactions Analysis

4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate undergoes various chemical reactions, including:

Scientific Research Applications

4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate involves intercalation into DNA, disrupting the replication process. This intercalation inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .

Comparison with Similar Compounds

However, comparisons can be inferred from structurally or functionally related compounds:

Structural Analogues
Compound Name Molecular Formula Molecular Weight Key Functional Groups Application/Activity Reference
4,4'-Bis(2-sulfostyryl)biphenyl Disodium C₂₈H₂₀Na₂O₆S₂ 562.6 g/mol Sulfonate, biphenyl, styryl Fluorescent whitening agent
Bismark Brown Y (C.I. 21000) C₁₈H₂₂Cl₂N₈ 419.3 g/mol Azo, diaminophenyl Textile dye, biological staining
Bis(2-amino-3,5-dichloropyridinium) Sn(IV) (C₅H₅Cl₂N₂)₂[SnCl₆]·2H₂O 695.44 g/mol Chloropyridinium, hexachlorostannate Crystallographic studies
4,4'-Bis(thiazolidinon-yl-N-acetamidoxy) Varies (C₃₄H₃₂N₆O₆S₂) ~708 g/mol Thiazolidinone, bibenzyl Fungicidal activity

Key Observations :

  • Acridine vs. Azo/Aromatic Cores: The target compound’s acridine moiety distinguishes it from azo-based dyes (e.g., Bismark Brown Y) and thiazolidinone-containing fungicides. Acridines are known for DNA intercalation, whereas azo compounds are typically chromophores .
  • Sulfonate/Sulfonamide Groups : The sulfonanilide group in the target compound may enhance solubility, similar to the sulfonate groups in 4,4'-Bis(2-sulfostyryl)biphenyl Disodium, which is used as a surfactant or fluorescent agent .
  • Chloride Counterions : The dihydrochloride trihydrate form contrasts with the disodium salt in 4,4'-Bis(2-sulfostyryl)biphenyl, affecting ionic strength and solubility in biological systems.
Functional Comparisons
  • Antimicrobial Activity: Thiazolidinone derivatives (e.g., compounds 4a-h and 5a-h from ) exhibit fungicidal activity, likely via enzyme inhibition. Acridine derivatives, however, often target nucleic acids, suggesting different mechanisms.
  • Toxicity and Safety : Bismark Brown Y (azo dye) is associated with systemic effects via skin absorption , while 4,4'-Bis(2-sulfostyryl)biphenyl requires protective gear due to inhalation risks . The acridine derivative’s safety profile remains uncharacterized in the evidence.
  • Crystallographic Data : The stannate compound highlights the role of counterions (e.g., SnCl₆²⁻) in stabilizing crystal structures, a feature relevant to the trihydrate form of the target compound.
Physicochemical Properties
  • Solubility : Sulfonate-containing compounds (e.g., 4,4'-Bis(2-sulfostyryl)biphenyl) are highly water-soluble, whereas acridine derivatives may require hydrochloride salts (as in the target compound) for aqueous compatibility.
  • Stability : Hydrate forms (e.g., trihydrate in the target compound) improve stability under storage, similar to the dihydrate stannate complex .

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